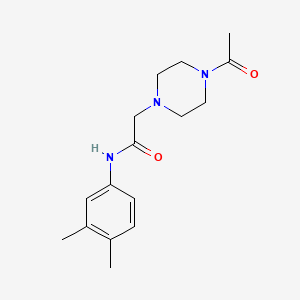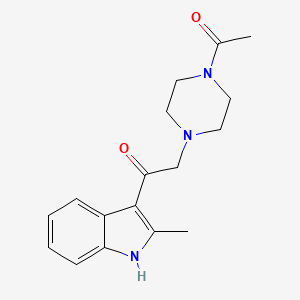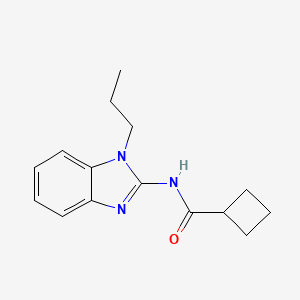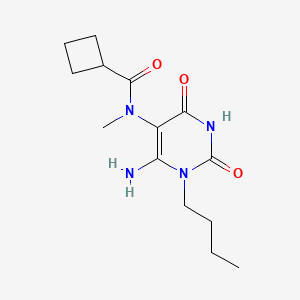![molecular formula C20H20N4 B7636966 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile, also known as DPMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of pyrazole and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile is not fully understood, but it is believed to involve the binding of the compound to metal ions such as copper and zinc. This binding can lead to the formation of complexes that have unique optical properties, which can be used for detection purposes. In addition, the anti-inflammatory and antioxidant properties of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the development of various diseases such as cancer and Alzheimer's. In addition, 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile has been shown to have a protective effect on cells against oxidative stress, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile in laboratory experiments is its high affinity for metal ions such as copper and zinc. This makes it a useful tool for the detection of these ions in biological samples. In addition, the anti-inflammatory and antioxidant properties of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile make it a promising candidate for the development of new drugs.
However, there are also some limitations to using 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile in laboratory experiments. One of the main limitations is its potential toxicity. While 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile has been shown to be relatively non-toxic, further studies are needed to determine its safety for use in humans. In addition, the synthesis of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile can be challenging, which can limit its availability for research purposes.
Future Directions
There are several future directions for the study of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile. One area of interest is the development of new drugs based on the anti-inflammatory and antioxidant properties of the compound. In addition, further studies are needed to determine the safety and efficacy of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile for use in humans.
Another area of interest is the use of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile as a fluorescent probe for the detection of metal ions in biological samples. This could have important applications in the diagnosis and treatment of various diseases.
Finally, further studies are needed to fully understand the mechanism of action of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile and its potential applications in scientific research. This could lead to the development of new tools and techniques for the detection and treatment of various diseases.
Synthesis Methods
The synthesis of 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile is relatively simple and involves the reaction of 1,3-diphenyl-4-formylpyrazole with methylamine and cyanide. The reaction yields 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile as a white solid with a melting point of 120-122 °C. The purity of the compound can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This is due to the fact that 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile has a high affinity for these metal ions and can be used to monitor their concentration in biological samples.
In addition, 3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile has been studied for its potential use in the development of new drugs. The compound has been shown to have anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of various diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
3-[(1,3-diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-23(14-8-13-21)15-18-16-24(19-11-6-3-7-12-19)22-20(18)17-9-4-2-5-10-17/h2-7,9-12,16H,8,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPORWRJKSAEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)


![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)


![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)



![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)